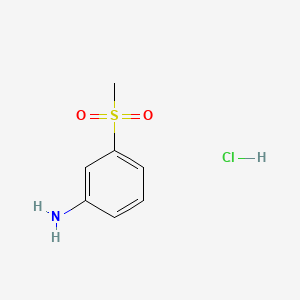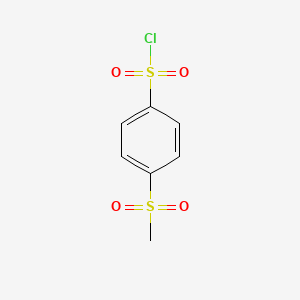
Ethyl 3,4-dimethylbenzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-dimethylbenzoylformate, also known as ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate, is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol .
Physical And Chemical Properties Analysis
Ethyl 3,4-dimethylbenzoylformate is a chemical compound with a molecular weight of 206.24 g/mol . The search results did not provide further information on its physical and chemical properties.Applications De Recherche Scientifique
Proteomics Research
Ethyl 3,4-dimethylbenzoylformate is utilized in proteomics research where it serves as a biochemical tool . Its properties allow for the investigation of protein structures and functions, particularly in the study of protein interactions and the identification of novel proteins.
Medicinal Chemistry
In medicinal chemistry , this compound is explored for its potential as a building block in the synthesis of pharmaceuticals . Its chemical structure could be instrumental in the development of new drugs with improved efficacy and safety profiles.
Agriculture
Within the agricultural sector , Ethyl 3,4-dimethylbenzoylformate may have applications in the synthesis of agrochemicals . Researchers are investigating its use in creating compounds that could serve as pesticides or herbicides, contributing to crop protection and yield improvement.
Material Science
In material science , the compound’s characteristics are being examined for the development of new materials . Its potential applications include the creation of polymers with specific properties for industrial use.
Environmental Science
Ethyl 3,4-dimethylbenzoylformate is also relevant in environmental science . It can be used in the synthesis of chemicals that aid in pollution control and environmental remediation efforts .
Food Industry
The food industry could benefit from the compound in the development of additives or preservatives that enhance food quality and safety . Its molecular structure might be key in improving the shelf life and stability of various food products.
Cosmetics
In the cosmetics industry , Ethyl 3,4-dimethylbenzoylformate could be used in the formulation of skincare and beauty products . Its properties may help in creating products that offer better protection against environmental stressors.
Energy Production
Lastly, in the field of energy production , this compound might play a role in the synthesis of intermediates for fuels or other energy-generating chemicals . Its application could lead to more efficient energy production processes.
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation and breathing in mist, gas, or vapors when handling Ethyl 3,4-dimethylbenzoylformate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGERUSYBAJJOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374509 |
Source


|
| Record name | Ethyl 3,4-dimethylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dimethylbenzoylformate | |
CAS RN |
80120-32-7 |
Source


|
| Record name | Ethyl 3,4-dimethylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)

![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)
